Dopamine D3 Receptor Selectivity Over D2 Receptor: A 12.6-Fold Preference
In a direct head-to-head binding assay using CHO cells expressing human dopamine receptors, 2-bromo-N-(2,4-dichlorophenyl)benzamide exhibited a Ki of 25.1 nM for the D3 receptor and a Ki of 316 nM for the D2 receptor [1]. This corresponds to a 12.6-fold selectivity for D3 over D2. This selectivity profile is noteworthy because many benzamide-based D2/D3 ligands (e.g., certain radiotracers) show preferential or balanced D2 affinity; the D3-preferring characteristic of this compound may offer a distinct pharmacological starting point.
| Evidence Dimension | Binding affinity (Ki) for dopamine D2 and D3 receptors |
|---|---|
| Target Compound Data | Ki (D3) = 25.1 nM; Ki (D2) = 316 nM |
| Comparator Or Baseline | D3 vs D2 affinity ratio |
| Quantified Difference | 12.6-fold selectivity for D3 over D2 |
| Conditions | Antagonist activity at human D3 and D2 receptors expressed in CHO cells, measured by [³⁵S]GTPγS binding assay |
Why This Matters
This D3-preferring selectivity profile distinguishes the compound from non-selective or D2-preferring benzamide analogs, potentially reducing D2-mediated side effects in CNS applications and enabling more targeted investigation of D3 receptor pharmacology.
- [1] BindingDB. BDBM50414564 CHEMBL562833: Activity Spreadsheet for 2-bromo-N-(2,4-dichlorophenyl)benzamide. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414564 (Accessed 2026-04-22). View Source
